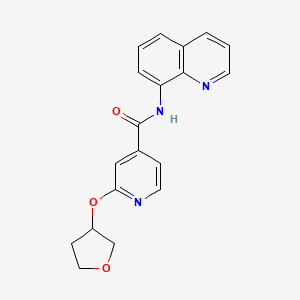

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Description

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates:

- Isonicotinamide core: A pyridine derivative substituted at the 2-position.

- Quinolin-8-yl group: A bicyclic aromatic system linked via an amide bond.

- Tetrahydrofuran-3-yl-oxy moiety: A saturated oxygen-containing heterocycle at the 3-position of tetrahydrofuran (THF).

Properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-quinolin-8-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-19(22-16-5-1-3-13-4-2-8-21-18(13)16)14-6-9-20-17(11-14)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWZQSARDONMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the tetrahydrofuran ring: This step often involves the use of tetrahydrofuran as a solvent and a reactant, typically under acidic or basic conditions to form the desired ring structure.

Attachment of the isonicotinamide group: This can be done through nucleophilic substitution reactions where the quinoline-tetrahydrofuran intermediate reacts with isonicotinoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the isonicotinamide group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and bases like triethylamine.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted isonicotinamide derivatives.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research

- Preliminary studies indicate that N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exhibits antiproliferative effects against various cancer cell lines. The mechanisms may involve modulation of cell cycle progression and induction of apoptosis. Research has shown that similar compounds can inhibit key pathways in cancer cell proliferation, making this compound a candidate for further exploration in oncology.

-

Neuroprotective Studies

- Compounds with structural similarities have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. The potential neuroprotective effects of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide could be attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.

-

Calcium Signaling Modulation

- The compound's interaction with sodium-calcium exchangers (NCX) suggests potential applications in treating conditions related to calcium overload, such as heart failure and ischemia-reperfusion injury. Research into related nicotinamide derivatives has indicated their role as modulators of calcium signaling pathways, which are critical in cardiovascular health.

Case Study 1: Antiproliferative Activity

A study conducted on the antiproliferative effects of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide revealed significant inhibition of growth in various cancer cell lines. This was measured using MTT assays, where the compound showed IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effect was quantified by measuring cell viability and apoptosis rates, showing a marked decrease in apoptotic markers when treated with the compound.

Case Study 3: Calcium Modulation

Research focused on the compound's ability to inhibit NCX activity revealed promising results. Electrophysiological studies indicated that N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide effectively reduced calcium influx in cardiac myocytes under stress conditions, suggesting its potential use in heart disease therapies.

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound’s unique structure allows it to participate in various signaling pathways, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

Table 1: Key Structural Features of Compared Compounds

Key Observations:

Role of THF Substituents: The THF-3-yl-oxy group in the target compound and the quinoline derivative from likely enhances solubility and metabolic stability due to the oxygen atom’s polarity and ring saturation. THF substituents are less common in tetrahydroisoquinoline derivatives (e.g., ), which prioritize sulfanyl and phenyl groups for activity .

Aromatic Systems and Pharmacological Implications: Quinoline and isoquinoline cores (target compound vs. ) are both privileged structures in drug design. Quinoline derivatives often target kinases or DNA topoisomerases, while tetrahydroisoquinolines are associated with dopamine receptor modulation .

Pharmacological Potential and Limitations

- Target Compound: The isonicotinamide-quinoline hybrid may exhibit dual functionality: the quinoline moiety could intercalate DNA or inhibit kinases, while the THF-oxy group improves bioavailability.

- Comparative Advantages: The indazole-containing compound in has a more rigid structure, which might enhance selectivity for enzymes like cyclooxygenase-2. Tetrahydroisoquinoline derivatives () demonstrate broader antimicrobial activity but lack the THF-related solubility advantages .

Biological Activity

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, a tetrahydrofuran ring, and an isonicotinamide group. The combination of these structural elements contributes to its unique chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 335.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₃O₃ |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1903236-51-0 |

The biological activity of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is critical in various therapeutic contexts, particularly in cancer treatment.

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.

- Signaling Pathway Modulation : The compound may influence various cellular signaling pathways, potentially altering cell proliferation and apoptosis rates.

Antimicrobial Activity

Research indicates that N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) ranging from 15.62 to 250 μg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer activity against multiple cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and death .

Case Studies and Research Findings

- High-throughput Screening : A series of related compounds were screened for their ability to suppress the NF-kappaB pathway, with some derivatives showing potencies as low as 0.6 μM in cell-based assays .

- Synthesis and Activity Correlation : A comprehensive review highlighted the synthesis of various quinoline derivatives, including those similar to N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, which exhibited promising anticancer and antimicrobial activities .

Comparison with Similar Compounds

To better understand the uniqueness of N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(quinolin-8-yl)-2-((tetrahydrofuran-2-yl)oxy)isonicotinamide | Different position of the tetrahydrofuran ring | Similar antimicrobial properties |

| N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)benzoic acid | Benzoic acid group instead of isonicotinamide | Exhibited lower anticancer activity compared to isonicotinamide derivative |

Q & A

Basic: What are the recommended synthetic routes for N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, and what key intermediates should be prioritized?

Methodological Answer:

The synthesis typically involves coupling the quinoline-8-amine moiety with a functionalized isonicotinic acid derivative. Key steps include:

- Intermediate Preparation : Synthesize 2-((tetrahydrofuran-3-yl)oxy)isonicotinic acid via nucleophilic substitution of tetrahydrofuran-3-ol with a halogenated isonicotinate (e.g., using Mitsunobu conditions or base-mediated reactions) .

- Amide Coupling : Use coupling agents like HATU or EDCI with DMAP to form the amide bond between the acid and quinoline-8-amine .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients; retention time consistency indicates purity .

- Elemental Analysis : Match calculated and observed C/H/N ratios (±0.3%).

Basic: What mechanistic hypotheses exist for the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

The quinoline and isonicotinamide moieties suggest potential kinase or protease inhibition. Proposed mechanisms:

- Kinase Binding : The tetrahydrofuran-3-yloxy group may occupy hydrophobic pockets, while the quinoline ring interacts with ATP-binding sites (analogous to RAF inhibitors in ) .

- Metal Chelation : The 8-amidoquinoline structure (similar to ) could chelate metal ions in metalloenzymes, disrupting catalytic activity .

- Validation : Test in vitro against kinase panels (e.g., Broad Institute’s PKIS2 library) using fluorescence polarization assays.

Advanced: How can computational modeling optimize the compound’s binding affinity for specific targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., BRAF V600E mutant). Prioritize poses with hydrogen bonds between the amide group and catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the tetrahydrofuran-3-yloxy moiety in hydrophobic pockets.

- QSAR : Derive substituent effects using Hammett parameters for the isonicotinamide ring .

Advanced: What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility Profiling : Conduct parallel shake-flask experiments in PBS (pH 7.4), DMSO, and simulated gastric fluid. Use UV-Vis spectroscopy for quantification .

- Degradation Studies : Accelerate stability testing under oxidative (H₂O₂), acidic (0.1N HCl), and UV light conditions. Monitor via LC-MS for degradation products (e.g., quinoline ring oxidation) .

- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify variables (pH, solvent purity) causing discrepancies across studies .

Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Methodological Answer:

- Prodrug Design : Modify the tetrahydrofuran-3-yloxy group with ester linkages (e.g., acetyl-protected) to enhance membrane permeability .

- Nanocarriers : Encapsulate in PEGylated liposomes (70–100 nm diameter) for sustained release; validate via murine plasma AUC measurements .

- Metabolite Tracking : Use ¹⁴C-labeled compound to identify hepatic CYP450-mediated clearance pathways via radiometric HPLC .

Advanced: What analytical methods detect trace impurities from synthesis, and how are they quantified?

Methodological Answer:

- LC-MS/MS : Employ a triple quadrupole system in MRM mode to detect halogenated byproducts (e.g., residual tetrahydrofuran-3-yl chloride) at LOD 0.1 ng/mL .

- NMR Relaxation Editing : Use T₁ρ filters to suppress major compound signals and amplify impurity peaks in DMSO-d₆ .

- Standard Curves : Prepare spiked samples with synthetic impurities (e.g., unreacted quinoline-8-amine) for linear regression quantification (R² >0.99).

Advanced: How does the stereochemistry of the tetrahydrofuran-3-yl group impact biological activity?

Methodological Answer:

- Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-tetrahydrofuran-3-yl derivatives .

- Activity Comparison : Test enantiomers in cell-based assays (e.g., IC₅₀ in A375 melanoma cells). A 10-fold difference in potency suggests stereospecific binding .

- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify enantiomer-specific hydrogen bonds .

Advanced: What in silico tools predict off-target effects of this compound?

Methodological Answer:

- Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to screen for homology with GPCRs or ion channels .

- ToxCast Database : Cross-reference with EPA’s ToxCast assays for hepatotoxicity flags (e.g., mitochondrial membrane potential disruption) .

- Machine Learning : Train Random Forest models on PubChem BioAssay data to predict CYP inhibition .

Advanced: How can researchers validate the compound’s fluorescent properties for cellular imaging?

Methodological Answer:

- Excitation/Emission Profiling : Use a fluorimeter (λex 350 nm, λem 450 nm) in PBS and live-cell media; compare to 8-amidoquinoline derivatives in .

- Confocal Microscopy : Incubate with HeLa cells (10 µM, 1 hr) and image using a 405-nm laser. Co-stain with MitoTracker to assess mitochondrial localization.

- Quantum Yield Calculation : Measure relative to quinine sulfate in 0.1N H₂SO₄ (Φ = 0.55) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.